

# Pilabactam Sodium: A Technical Overview of a Novel $\beta$ -Lactamase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pilabactam sodium*

Cat. No.: B3435033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pilabactam sodium**, also known as ANT-3310, is a novel, broad-spectrum serine  $\beta$ -lactamase inhibitor of the diazabicyclooctane (DBO) class. It is under development for use in combination with  $\beta$ -lactam antibiotics, primarily meropenem, to combat infections caused by carbapenem-resistant Gram-negative bacteria. This technical guide provides an in-depth overview of **Pilabactam sodium**, including its chemical properties, mechanism of action, and key experimental data.

## Core Data Presentation

### Chemical and Physical Properties

| Property          | Pilabactam sodium       | Pilabactam (Active Form) |
|-------------------|-------------------------|--------------------------|
| CAS Number        | 2410688-61-6[1]         | 2410688-60-5[2]          |
| Molecular Formula | $C_6H_8FN_2O_5S.Na$ [1] | $C_6H_9FN_2O_5S$ [2][3]  |
| Molecular Weight  | 262.19 g/mol [1]        | 240.21 g/mol [2][3]      |
| Synonyms          | ANT-3310 sodium[3]      | ANT-3310[1]              |

## In Vitro Inhibitory Activity

Pilabactam is a potent inhibitor of a wide range of serine  $\beta$ -lactamases, including class A, C, and D enzymes. Its inhibitory activity has been quantified by determining the half-maximal inhibitory concentration ( $IC_{50}$ ) against various enzymes.

| $\beta$ -Lactamase Enzyme | Pilabactam (ANT-3310) $IC_{50}$ (nM) |
|---------------------------|--------------------------------------|
| KPC-2                     | 19.5                                 |
| OXA-48                    | 179                                  |
| OXA-23                    | 32.6                                 |
| OXA-24/40                 | 602                                  |
| OXA-58                    | 8                                    |
| AmpC                      | 1-175 (range)[3]                     |
| CTX-M-15                  | 1-175 (range)[3]                     |
| TEM-1                     | 1-175 (range)[3]                     |

Data compiled from a study by Davies et al. and presented in a subsequent publication.

## In Vivo Efficacy

The combination of meropenem and Pilabactam (as ANT-3310) has demonstrated significant efficacy in murine infection models.

| Infection Model        | Dosing (Pilabactam)                    | Outcome                                               |
|------------------------|----------------------------------------|-------------------------------------------------------|
| Murine Thigh Infection | 25, 50, and 100 mg/kg (intravenous)[3] | Dose-dependent reduction in bacterial burden (CFU)[3] |
| Murine Lung Infection  | Not specified                          | Efficacious against OXA-23 A. baumannii               |

## Mechanism of Action

Pilabactam, as a diazabicyclooctane (DBO), functions as a covalent inhibitor of serine  $\beta$ -lactamases. The strained bicyclic ring system of Pilabactam mimics the transition state of the

natural substrate of the  $\beta$ -lactamase. This allows Pilabactam to acylate the active site serine residue of the enzyme, forming a stable, covalent bond. This inactivation of the  $\beta$ -lactamase protects the partner  $\beta$ -lactam antibiotic (e.g., meropenem) from hydrolysis, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Pilabactam in combination with Meropenem.

## Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of **Pilabactam sodium**. These are based on standard methodologies in the field.

### Determination of Minimum Inhibitory Concentration (MIC)

The *in vitro* activity of Pilabactam in combination with a partner antibiotic is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Materials:
  - Prepare stock solutions of **Pilabactam sodium** and the partner antibiotic (e.g., meropenem) in a suitable solvent (e.g., sterile water or DMSO).

- Use cation-adjusted Mueller-Hinton broth (CAMHB) as the test medium.
- Prepare 96-well microtiter plates.
- Inoculum Preparation:
  - Grow bacterial isolates on appropriate agar plates overnight.
  - Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Assay Procedure:
  - Add a fixed concentration of **Pilabactam sodium** (e.g., 8  $\mu\text{g}/\text{mL}$ ) to each well of the microtiter plate, except for the growth control wells.
  - Perform serial two-fold dilutions of the partner antibiotic across the wells of the plate.
  - Inoculate each well with the prepared bacterial suspension.
  - Include a growth control (broth and inoculum only) and a sterility control (broth only).
  - Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- Data Analysis:
  - The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

## Serine $\beta$ -Lactamase Inhibition Assay (IC<sub>50</sub> Determination)

The inhibitory potency of Pilabactam against purified  $\beta$ -lactamase enzymes is determined using a spectrophotometric assay.

- Reagents and Buffers:
  - Purified serine  $\beta$ -lactamase enzyme.
  - Chromogenic  $\beta$ -lactam substrate (e.g., nitrocefin).
  - Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
  - **Pilabactam sodium** stock solution.
- Assay Procedure:
  - Prepare serial dilutions of **Pilabactam sodium** in the assay buffer.
  - In a 96-well plate, add the purified enzyme to each well.
  - Add the different concentrations of Pilabactam to the wells and incubate for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.
  - Initiate the reaction by adding the chromogenic substrate to each well.
  - Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
- Data Analysis:
  - Calculate the initial reaction velocity for each inhibitor concentration.
  - Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
  - Determine the  $IC_{50}$  value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

## Murine Thigh Infection Model

This *in vivo* model is used to assess the efficacy of Pilabactam in combination with an antibiotic in a localized infection.

- Animal Preparation:
  - Use specific pathogen-free mice (e.g., female ICR mice).
  - Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.
- Infection:
  - Prepare an inoculum of the test bacterial strain in saline or broth.
  - Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse to establish the infection.
- Treatment:
  - At a specified time post-infection (e.g., 2 hours), administer **Pilabactam sodium** and the partner antibiotic via the desired route (e.g., intravenous or subcutaneous).
  - Administer multiple doses at defined intervals (e.g., every 2 hours for a total of 4 doses).
  - Include control groups receiving vehicle, Pilabactam alone, and the antibiotic alone.
- Assessment of Efficacy:
  - At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
  - Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
  - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU) per gram of tissue.
- Data Analysis:
  - Compare the bacterial loads in the treated groups to the control groups to determine the reduction in CFU.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A logical workflow for the preclinical development of Pilabactam.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of ANT3310, a Novel Broad-Spectrum Serine  $\beta$ -Lactamase Inhibitor of the Diazabicyclooctane Class, Which Strongly Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacterales and *Acinetobacter baumannii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. [medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- To cite this document: BenchChem. [Pilabactam Sodium: A Technical Overview of a Novel  $\beta$ -Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3435033#pilabactam-sodium-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b3435033#pilabactam-sodium-cas-number-and-molecular-weight)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)